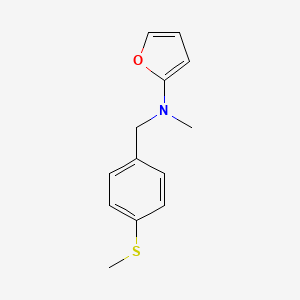
N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine is an organic compound with a complex structure that includes a furan ring, a benzyl group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of N-methylfuran-2-amine with 4-(methylthio)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: Derivatives with different substituents on the benzyl group
Scientific Research Applications
N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(4-methylbenzyl)amine
- N-Methyl-N-(4-chlorobenzyl)amine
- N-Methyl-N-(4-nitrobenzyl)amine
Uniqueness
N-Methyl-N-(4-(methylthio)benzyl)furan-2-amine is unique due to the presence of both the furan ring and the methylthio substituent, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H15NOS |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
N-methyl-N-[(4-methylsulfanylphenyl)methyl]furan-2-amine |
InChI |
InChI=1S/C13H15NOS/c1-14(13-4-3-9-15-13)10-11-5-7-12(16-2)8-6-11/h3-9H,10H2,1-2H3 |
InChI Key |
ZZAPKZAMRCOOQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)SC)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


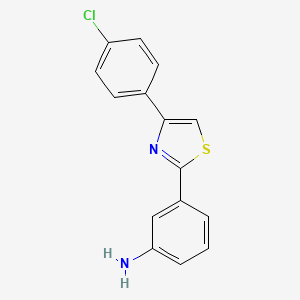
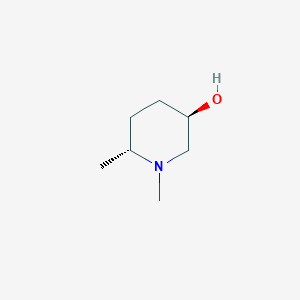

![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)

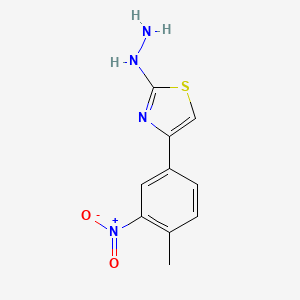

![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)

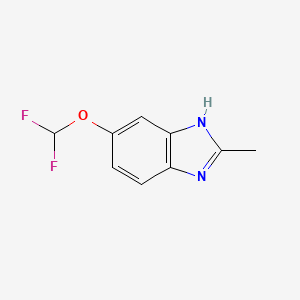

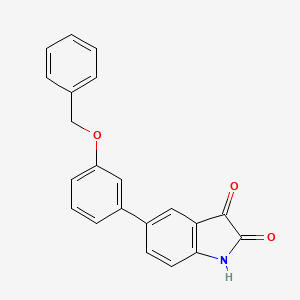
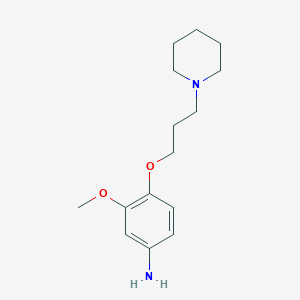
amine](/img/structure/B15053012.png)
